molecular formula C16H13Cl2NO3 B12327256 3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid

3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid

Cat. No.: B12327256
M. Wt: 338.2 g/mol
InChI Key: PZPQHDWFTUNGCU-VXLYETTFSA-N
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Description

3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid is an organic compound with the molecular formula C16H13Cl2NO3 It is known for its unique structure, which includes a dichlorophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid typically involves the reaction of 3,4-dichlorophenylacetone with hydroxylamine hydrochloride to form an oxime. This intermediate is then reacted with 3-(bromomethyl)benzoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic structure but different functional groups.

    2-[2-(Dimethylamino)ethoxy]ethanol: Another compound with a different functional group but similar molecular complexity.

Uniqueness

3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid is unique due to its combination of a dichlorophenyl group and a benzoic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

3-[[(E)-1-(3,4-dichlorophenyl)ethylideneamino]oxymethyl]benzoic acid

InChI

InChI=1S/C16H13Cl2NO3/c1-10(12-5-6-14(17)15(18)8-12)19-22-9-11-3-2-4-13(7-11)16(20)21/h2-8H,9H2,1H3,(H,20,21)/b19-10+

InChI Key

PZPQHDWFTUNGCU-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\OCC1=CC(=CC=C1)C(=O)O)/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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